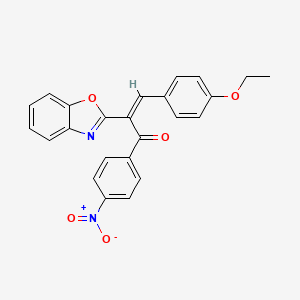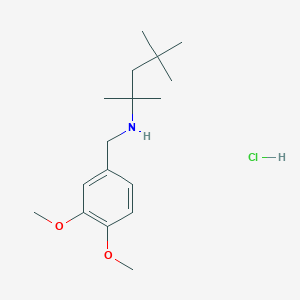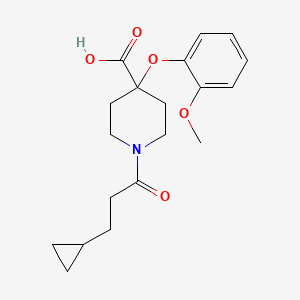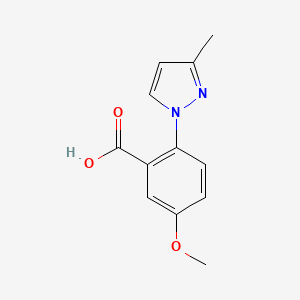
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one, also known as BPEI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro. However, its effects in vivo are not well studied. It has also been shown to exhibit fluorescence properties, which make it a useful tool for analytical chemistry applications.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is its ease of synthesis. It can be synthesized using simple laboratory equipment and reagents. However, its low solubility in water can pose a challenge for some experiments. Its toxicity and potential side effects are also not well studied, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its toxicity and potential side effects in vivo. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in medicine, materials science, and analytical chemistry.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one involves the reaction of 2-amino-phenol, 4-ethoxy-benzaldehyde, 4-nitro-benzaldehyde, and acetylacetone in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the final product. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as dendrimers and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-2-30-19-13-7-16(8-14-19)15-20(24-25-21-5-3-4-6-22(21)31-24)23(27)17-9-11-18(12-10-17)26(28)29/h3-15H,2H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHADSPINOLMBKD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5467744.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![6-[(diethylamino)methyl]-N-{2-[(methylamino)sulfonyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5467758.png)
![methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5467764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5467766.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467780.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5467788.png)
![ethyl 2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467791.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propan-1-ol](/img/structure/B5467796.png)

